molecular formula C9H6N2O3S B6385354 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine CAS No. 1261979-82-1

5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385354
CAS No.: 1261979-82-1
M. Wt: 222.22 g/mol
InChI Key: QWSLEQBYFXCOOY-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine is a heterocyclic compound that features both thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-yl)-(2,4)-dihydroxypyrimidine.

    Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-(2,4)-dihydroxypyrimidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct electronic and structural properties. This dual functionality makes it a versatile compound for various applications in synthesis and materials science.

Properties

IUPAC Name

5-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-4-5-1-2-7(15-5)6-3-10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLEQBYFXCOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CNC(=O)NC2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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